molecular formula C12H23N B1351857 2-Cyclohexylazepane CAS No. 383129-16-6

2-Cyclohexylazepane

Cat. No. B1351857
M. Wt: 181.32 g/mol
InChI Key: ISIMDFSUERBKBJ-UHFFFAOYSA-N
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Description

“2-Cyclohexylazepane” is a chemical compound with the CAS Number: 383129-16-6 . It has a molecular weight of 181.32 . The IUPAC name for this compound is also 2-cyclohexylazepane .


Molecular Structure Analysis

The Inchi Code for 2-Cyclohexylazepane is 1S/C12H23N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h11-13H,1-10H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-Cyclohexylazepane is a liquid at room temperature .

Scientific Research Applications

1. Catalytic Applications

2-Cyclohexylazepane, due to its chemical structure, has potential applications in catalysis. For instance, it can play a role in selective allylic oxidation reactions. The research by Cao et al. (2014) explores the use of nitrogen-doped carbon nanotubes in the allylic oxidation of cyclohexene, leading to significant cyclohexene conversion. This process is important in the synthesis of compounds like 2-cyclohexen-1-one, which is a key intermediate in various chemical syntheses. The study highlights the role of nitrogen dopants in enhancing the activity and selectivity of such reactions (Cao, Yu, Peng, & Wang, 2014).

2. Chemical Synthesis and Modifications

In the field of chemical synthesis, cyclohexane derivatives, including 2-Cyclohexylazepane, can be crucial. The synthesis and structural analysis of various cyclohexane-based compounds provide insights into their potential applications. For example, Young and Kitching (1985) discussed the stereochemical aspects of aldehyde additions to cyclohex-2-enylstannanes, which is a process relevant to the synthesis of complex organic molecules (Young & Kitching, 1985).

3. Photoluminescence and Forensic Applications

Cyclohexane-based compounds, including derivatives like 2-Cyclohexylazepane, have been studied for their photoluminescent properties. Srinivas et al. (2017) synthesized various azomethine-zinc(II) complexes of bis(salicylidene)cyclohexyl-1,2-diamino organic ligands, exhibiting photoluminescence and potential forensic applications. These compounds could be utilized in areas like fingerprint detection and flat panel display applications (Srinivas, Vijayakumar, Mahadevan, Nagabhushana, & Naik, 2017).

4. Electrochemical Applications

The electrochemical properties of cyclohexane derivatives, including 2-Cyclohexylazepane, make them suitable for use in lithium-ion batteries. Lee et al. (2006) studied the co-use of cyclohexyl benzene and biphenyl for overcharge protection of lithium-ion batteries, demonstrating the potential of cyclohexane derivatives in enhancing battery safety and efficiency (Lee, Lee, Ahn, Kim, & Cho, 2006).

Safety And Hazards

The safety information for 2-Cyclohexylazepane includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-cyclohexylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIMDFSUERBKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302183
Record name 2-Cyclohexylhexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylazepane

CAS RN

383129-16-6
Record name 2-Cyclohexylhexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383129-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexylhexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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